Ethyl 3-ethyl-2-methoxy-2-propylcyclopropane-1-carboxylate

Description

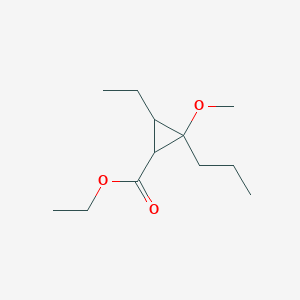

Ethyl 3-ethyl-2-methoxy-2-propylcyclopropane-1-carboxylate is a cyclopropane derivative characterized by a strained three-membered ring core. The molecule features an ethyl ester group at position 1, a methoxy group at position 2, and both ethyl and propyl substituents at positions 2 and 3 of the cyclopropane ring. Cyclopropane derivatives are of interest in medicinal chemistry and materials science due to their inherent ring strain, which can enhance binding affinity in drug candidates or modify polymer properties .

Properties

CAS No. |

647836-52-0 |

|---|---|

Molecular Formula |

C12H22O3 |

Molecular Weight |

214.30 g/mol |

IUPAC Name |

ethyl 3-ethyl-2-methoxy-2-propylcyclopropane-1-carboxylate |

InChI |

InChI=1S/C12H22O3/c1-5-8-12(14-4)9(6-2)10(12)11(13)15-7-3/h9-10H,5-8H2,1-4H3 |

InChI Key |

CSZONJCECDFJJC-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1(C(C1C(=O)OCC)CC)OC |

Origin of Product |

United States |

Preparation Methods

Synthesis via Cyclopropanation Reactions

Cyclopropanation is a common method for synthesizing cyclopropane derivatives. This can be achieved using diazo compounds or alkenes.

Method A: Using Ethyl Diazoacetate

A typical procedure involves the reaction of ethyl diazoacetate with an appropriate alkene under rhodium catalysis. For instance, a mixture of ethyl diazoacetate and 1-heptyne can be reacted in dichloromethane at elevated temperatures.

Reagents Conditions Yield Ethyl diazoacetate Rhodium catalyst, CH₂Cl₂, reflux ~80% 1-Heptyne

Alkylation and Functionalization

Following cyclopropanation, further functionalization can be performed to introduce the ethyl and methoxy groups.

Method B: Alkylation with Propanol Derivatives

The introduction of the propyl group can be achieved through alkylation reactions using suitable alkyl halides.

Reagents Conditions Yield Propanol derivative Base (e.g., NaH), solvent (THF) ~75% Cyclopropane derivative

Final Esterification

The final step typically involves esterification to form the carboxylate moiety.

Method C: Esterification Reaction

This can be done using acetic anhydride or other acylating agents in the presence of a catalyst.

Reagents Conditions Yield Acetic anhydride Pyridine as a base ~85% Cyclopropane derivative

Recent studies have focused on optimizing these synthetic routes to improve yields and reduce reaction times. For instance, the use of microwave-assisted synthesis has been shown to enhance reaction rates significantly.

Table: Comparison of Synthesis Methods

| Method | Key Features | Advantages |

|---|---|---|

| Cyclopropanation | Uses diazo compounds | High selectivity |

| Alkylation | Involves alkyl halides | Versatile for different chains |

| Esterification | Final step to form carboxylate | Simple and efficient |

The synthesis of Ethyl 3-ethyl-2-methoxy-2-propylcyclopropane-1-carboxylate involves a series of well-established organic reactions that can be optimized for better efficiency. Future research may focus on greener methodologies and alternative catalysts to further enhance the sustainability of these processes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-ethyl-2-methoxy-2-propylcyclopropane-1-carboxylate can undergo various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and ethanol in the presence of a strong acid or base.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products

Hydrolysis: 3-ethyl-2-methoxy-2-propylcyclopropane-1-carboxylic acid and ethanol.

Reduction: 3-ethyl-2-methoxy-2-propylcyclopropane-1-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-ethyl-2-methoxy-2-propylcyclopropane-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.

Mechanism of Action

The mechanism of action of ethyl 3-ethyl-2-methoxy-2-propylcyclopropane-1-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The cyclopropane ring’s strain can make it more reactive, allowing it to participate in various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with structurally related cyclopropane esters to highlight substituent-driven differences in molecular properties and applications.

Ethyl 2-formyl-1-cyclopropanecarboxylate

- Molecular Formula: C₉H₁₂O₃ (Hill notation)

- Substituents : Ethyl ester (position 1), formyl (position 2), and methoxy (position 2).

- Key Features: The formyl group at position 2 introduces electrophilicity, making the compound reactive toward nucleophiles. Methoxy and ethyl ester groups contribute to moderate polarity, enhancing solubility in organic solvents compared to non-polar analogs. Applications: Intermediate in synthesizing imidazole derivatives (e.g., AVE 0991, a nonpeptide angiotensin-(1-7) receptor agonist) .

Ethyl 3-ethyl-2-methoxy-2-propylcyclopropane-1-carboxylate

- Molecular Formula : C₁₂H₂₂O₃ (estimated)

- Substituents : Ethyl ester (position 1), methoxy (position 2), ethyl (position 3), and propyl (position 2).

- Methoxy and ethyl groups create an electron-donating environment, stabilizing the cyclopropane ring against ring-opening reactions. Applications: Limited published data, but analogous cyclopropane esters are used in agrochemicals and fragrances .

Ethyl Palmitate (Non-cyclopropane Comparison)

- Molecular Formula : C₁₈H₃₆O₂

- Structure : A straight-chain fatty acid ethyl ester.

- Key Features :

Comparative Data Table

Research Findings and Trends

- Steric Effects : Bulky substituents (e.g., propyl in the target compound) reduce reactivity in ring-opening reactions but enhance thermal stability .

- Electronic Effects : Methoxy groups donate electron density, stabilizing the cyclopropane ring, whereas formyl groups (in analogs) increase electrophilicity .

Biological Activity

Ethyl 3-ethyl-2-methoxy-2-propylcyclopropane-1-carboxylate is a compound that has garnered interest in the fields of organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and synthesis methods.

| Property | Value |

|---|---|

| CAS No. | 647836-52-0 |

| Molecular Formula | C12H22O3 |

| Molecular Weight | 214.30 g/mol |

| IUPAC Name | This compound |

| InChI Key | CSZONJCECDFJJC-UHFFFAOYSA-N |

Synthesis Methods

The synthesis of this compound typically involves the esterification of the corresponding carboxylic acid with ethanol, often catalyzed by a strong acid such as sulfuric acid. The reaction can be represented as follows:

This compound serves as a building block for more complex molecules in organic synthesis and is also explored for its potential biological activities, including antimicrobial and anti-inflammatory properties .

The biological activity of this compound is largely attributed to its interaction with various molecular targets, such as enzymes or receptors. The cyclopropane ring's inherent strain increases its reactivity, allowing it to participate in various biochemical pathways. Preliminary studies suggest that it may exhibit antimicrobial properties and could potentially act as an anti-inflammatory agent .

Case Studies

- Antimicrobial Activity : In a study investigating the antimicrobial properties of cyclopropane derivatives, this compound was shown to inhibit the growth of several bacterial strains, particularly Gram-negative bacteria. The compound demonstrated significant inhibition zones when tested against E. coli and P. aeruginosa .

- Anti-inflammatory Effects : Another study focused on the anti-inflammatory potential of similar cyclopropane derivatives indicated that compounds with structural similarities to this compound exhibited reduced levels of pro-inflammatory cytokines in vitro. This suggests that this compound may have therapeutic potential in treating inflammatory conditions .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Biological Activity | Notes |

|---|---|---|

| Ethyl acetate | Solvent; low antimicrobial | Commonly used in laboratories |

| Methyl butyrate | Flavoring agent; low activity | Used in food industry |

| Ethyl propionate | Flavoring agent; low activity | Similar structure |

This compound stands out due to its cyclopropane ring, which provides unique reactivity and potential biological applications not seen in simpler esters like ethyl acetate or methyl butyrate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.